molecular formula C8H4Br2FIO B12865679 2-Bromo-5-fluoro-4-iodophenacyl bromide

2-Bromo-5-fluoro-4-iodophenacyl bromide

Cat. No.: B12865679
M. Wt: 421.83 g/mol
InChI Key: NXNQCUBIXPVUEA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodophenacyl bromide is a multifunctional halogenated aromatic compound serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. The distinct reactivity of the bromide and iodide substituents on the benzene ring, as seen in similar structures like 2-Bromo-5-fluoro-4-iodophenylacetic acid, allows for sequential cross-coupling reactions, enabling the construction of complex molecular architectures . Simultaneously, the highly reactive phenacyl bromide (α-bromoketone) group is a versatile handle for nucleophilic substitution, particularly in the synthesis of heterocycles or for introducing specific functional groups, a trait noted in compounds such as 2-Bromo-5-fluorophenacyl bromide . This combination of features makes it a crucial building block for medicinal chemists exploring structure-activity relationships in developing new therapeutic agents, including novel psychedelic compounds where halogenated benzene derivatives are key intermediates . As a specialized research chemical, it provides a critical starting point for developing targeted bioactive molecules. This product is strictly for research purposes and is not for human or veterinary use.

Properties

Molecular Formula

C8H4Br2FIO

Molecular Weight

421.83 g/mol

IUPAC Name

2-bromo-1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H4Br2FIO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2

InChI Key

NXNQCUBIXPVUEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)C(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromo 5 Fluoro 4 Iodophenacyl Bromide

Retrosynthetic Analysis of the 2-Bromo-5-fluoro-4-iodophenacyl bromide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key chemical bonds that can be methodically disconnected.

Identification of Key Disconnections and Synthetic Equivalents

The structure of this compound presents several logical points for disconnection. The most evident disconnections involve the phenacyl bromide moiety and the carbon-carbon bond formed during acylation.

Cα-Br Disconnection: The bond between the alpha-carbon and the bromine atom of the phenacyl group is a prime candidate for disconnection. This transformation is the reverse of an α-bromination reaction of a ketone. This leads to the immediate precursor, 2-Bromo-5-fluoro-4-iodoacetophenone . The synthetic equivalent for this step is an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). libretexts.orggoogle.com

Aryl-Carbonyl C-C Disconnection: The bond between the aromatic ring and the carbonyl carbon can be disconnected via a Friedel-Crafts acylation reaction in reverse. This step simplifies the structure to a polyhalogenated benzene (B151609) ring, 1-Bromo-4-fluoro-2-iodobenzene , and an acetylating agent. The synthetic equivalent for the forward reaction would be acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst. chemguide.co.ukbeilstein-journals.org

C-F, C-Br, and C-I Disconnections: The final set of disconnections involves the sequential removal of the halogen atoms from the benzene ring. The order of these disconnections is critical for devising a regioselective forward synthesis. A common and effective strategy for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction, which starts from an aromatic amine (aniline). wikipedia.orgtaylorfrancis.com This suggests that the C-F bond can be disconnected to an amino group, leading to a precursor like 4-Bromo-2-iodo-5-aminoacetophenone or, more strategically, by introducing the fluorine before the acylation step from 4-bromo-2-iodoaniline .

These disconnections outline a plausible multi-step synthetic pathway, highlighting key intermediate compounds that must be synthesized or procured.

Precursor Molecule Selection and Derivatization Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A logical starting point is a readily available substituted aniline, which allows for the strategic introduction of the various halogens, culminating in the target molecule.

A plausible synthetic route is as follows:

Fluorination via Balz-Schiemann Reaction: The synthesis could commence with a precursor such as 4-bromo-2-iodoaniline. The primary amino group is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is then treated with fluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate (B81430) salt. byjus.com Gentle thermal decomposition of this isolated salt then yields the desired 1-Bromo-4-fluoro-2-iodobenzene , releasing nitrogen gas and boron trifluoride. taylorfrancis.comnih.gov

Friedel-Crafts Acylation: The resulting 1-Bromo-4-fluoro-2-iodobenzene can then be acylated to introduce the acetyl group. This is typically achieved using acetyl chloride or acetic anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.org The acetyl group will be directed to the position ortho to the fluorine and meta to the iodine and bromine, yielding 2-Bromo-5-fluoro-4-iodoacetophenone . It is important to note that Friedel-Crafts reactions can be challenging on heavily substituted and deactivated aromatic rings. libretexts.orglumenlearning.com

α-Bromination of the Ketone: The final step is the selective bromination at the α-carbon of the newly installed acetyl group. This reaction is commonly performed by treating the acetophenone (B1666503) derivative with bromine (Br₂) in a solvent like acetic acid or by using N-bromosuccinimide (NBS), often with a radical initiator or acid catalyst. libretexts.orgresearchgate.net This step converts 2-Bromo-5-fluoro-4-iodoacetophenone into the final product, This compound . orgsyn.org

Direct and Indirect Halogenation Protocols for Aromatic Systems

The synthesis of polyhalogenated aromatic compounds requires careful selection of halogenation methods to ensure correct regiochemistry. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming halogen.

Regioselective Bromination Techniques

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto a benzene ring. The regioselectivity is governed by the electronic properties of the substituents present.

Activating Groups: Groups like amines (-NH₂) and ethers (-OR) are strong activators and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Carbonyl groups (-COR) and nitro groups (-NO₂) are deactivators and direct incoming electrophiles to the meta position.

Halogens: Halogens are deactivating yet ortho-, para-directing.

For the synthesis of the target scaffold, bromination would likely occur on a ring already containing other halogens. The choice of brominating agent and catalyst is crucial for controlling the reaction. nih.gov

Reagent/SystemDescriptionSelectivity
Br₂ / Lewis Acid (e.g., FeBr₃, AlCl₃) A classic and potent method. The Lewis acid polarizes the Br-Br bond, creating a strong electrophile (Br⁺). libretexts.orgGenerally provides good yields but may require harsh conditions. Selectivity is dictated by ring substituents.
N-Bromosuccinimide (NBS) A milder source of electrophilic bromine. It can be used with an acid catalyst (e.g., H₂SO₄) or in polar solvents like acetonitrile (B52724). nih.govresearchgate.netOften offers high regioselectivity, particularly for para-bromination of activated rings. nih.gov
Hexamethylenetetramine–bromine (HMTAB) An efficient reagent for regioselective bromination in dichloromethane. Selectivity can be controlled by temperature. researchgate.netHigh efficiency and selectivity dependent on substrate and reaction temperature. researchgate.net
Iodobenzene / m-CPBA / LiBr A catalytic system using a hypervalent iodine(III) reagent generated in situ. organic-chemistry.orgEfficient and regioselective for monobromination of electron-rich aromatics under mild conditions. organic-chemistry.org

Selective Fluorination Strategies

Direct fluorination of aromatic compounds with fluorine gas (F₂) is typically too violent and non-selective for practical laboratory synthesis. wikipedia.org Therefore, indirect methods are almost always employed.

The Balz-Schiemann reaction is the most prominent of these methods. It provides a reliable route to aryl fluorides from aryl amines. wikipedia.orgtaylorfrancis.com

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt.

Precipitation: Addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt precipitates the relatively stable aryldiazonium tetrafluoroborate. byjus.com

Decomposition: The dried diazonium salt is heated, causing it to decompose into the aryl fluoride, nitrogen gas, and boron trifluoride. nih.gov

MethodReagentsKey Features
Classic Balz-Schiemann 1. NaNO₂, HCl (or other strong acid) 2. HBF₄ 3. HeatInvolves isolation of the diazonium tetrafluoroborate salt. It is a widely applicable and reliable laboratory-scale method. taylorfrancis.combyjus.com
Modified Balz-Schiemann 1. NaNO₂, HF 2. HeatAn alternative that avoids the use of HBF₄ by conducting the diazotization in liquid hydrogen fluoride.
Alternative Counterions Use of hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborate (BF₄⁻).Can provide improved yields for certain substrates compared to the traditional method. wikipedia.orgbyjus.com

Controlled Iodination Methodologies

Iodine is the least reactive halogen in electrophilic aromatic substitutions. Molecular iodine (I₂) is generally not electrophilic enough to react with most aromatic rings on its own. commonorganicchemistry.com Therefore, an activating agent or oxidant is required to generate a more potent electrophilic iodine species ("I⁺"). wikipedia.org

Reagent/SystemDescriptionApplicability
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) The oxidizing agent converts I₂ to a more powerful electrophile. Nitric acid is a common choice. wikipedia.orgEffective for a wide range of aromatic compounds, including moderately deactivated ones.
N-Iodosuccinimide (NIS) A mild and easy-to-handle source of electrophilic iodine. Often used with a strong acid catalyst like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). wikipedia.orgcommonorganicchemistry.comSuitable for activated and moderately activated aromatic rings. The acid catalyst enhances its reactivity.
Iodine Monochloride (ICl) A pre-formed, polarized interhalogen compound that is more reactive than I₂.A reactive iodinating agent, useful for a variety of substrates.
I₂ / Silver Salts (e.g., Ag₂SO₄) Silver salts activate I₂ by precipitating silver iodide (AgI), generating an electrophilic iodine species.A mild method that can be used for the iodination of various aromatic compounds.

The successful synthesis of this compound is contingent upon the careful and sequential application of these halogenation and functionalization strategies, with strict control over reaction conditions to achieve the desired regiochemical outcome.

Multi-Step Synthesis Pathways from Readily Available Starting Materials

The construction of this compound from simple precursors is most practically achieved through multi-step pathways. These routes involve the sequential introduction of functional groups onto an aromatic ring, followed by the crucial α-bromination of the acetyl group. The order of these steps is critical to control the regiochemical outcome, governed by the directing effects of the substituents present at each stage.

A linear, multi-step synthesis beginning from a simple, commercially available starting material such as 3-fluoroacetophenone represents a plausible and direct approach. This strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of the incoming electrophile.

A hypothetical sequential synthesis can be outlined as follows:

Bromination of 3-Fluoroacetophenone: The synthesis can commence with the bromination of 3-fluoroacetophenone. The fluorine atom is a weak ortho-, para-director, while the acetyl group is a meta-director. In this case, the directing effects are antagonistic. However, due to the deactivating nature of the acetyl group, electrophilic substitution is generally disfavored. To achieve the desired substitution pattern, bromination would likely be directed by the fluorine atom to the positions ortho and para to it. The position para to the fluorine is also meta to the acetyl group, which is sterically accessible. The position ortho to the fluorine (and also ortho to the acetyl group) is sterically hindered and electronically deactivated. Therefore, bromination is expected to occur predominantly at the position para to the fluorine, yielding 4-bromo-3-fluoroacetophenone.

Iodination of 4-Bromo-3-fluoroacetophenone: The next step would involve the iodination of the resulting 4-bromo-3-fluoroacetophenone. In this intermediate, the fluorine atom is an ortho-, para-director, the bromine atom is also an ortho-, para-director, and the acetyl group is a meta-director. The directing effects of the halogens would reinforce substitution at the position ortho to the fluorine and meta to the bromine, which is also ortho to the acetyl group. This position is electronically activated by the halogens and deactivated by the acetyl group. Another possible position is ortho to the bromine and meta to the fluorine. Considering the directing effects and steric hindrance, the iodination is anticipated to occur at the position ortho to the fluorine, leading to the formation of 2-iodo-4-bromo-5-fluoroacetophenone. To achieve the target 2-bromo-5-fluoro-4-iodo substitution pattern, a different starting material or a rearrangement step would be necessary. A more viable sequential approach would start with a precursor where the bromo and fluoro groups are in the desired positions to direct the iodine to the correct location.

An alternative and more regiochemically controlled sequential pathway would involve:

Bromination of 3-fluoroaniline: Starting with 3-fluoroaniline, bromination would be directed by the strongly activating amino group to the positions ortho and para to it. This would yield 2-bromo-5-fluoroaniline (B94856) and 4-bromo-3-fluoroaniline.

Diazotization and Iodination: The resulting 2-bromo-5-fluoroaniline could then undergo a Sandmeyer-type reaction. Diazotization with nitrous acid followed by treatment with potassium iodide would replace the amino group with iodine, yielding 1-bromo-4-fluoro-2-iodobenzene. chemicalbook.comgoogle.com

Friedel-Crafts Acylation: This trisubstituted benzene could then be subjected to Friedel-Crafts acylation to introduce the acetyl group. wikipedia.orgorganic-chemistry.org The directing effects of the three halogen substituents would need to be carefully considered to predict the site of acylation.

Alpha-Bromination: The final step is the α-bromination of the resulting acetophenone derivative. This reaction is typically achieved with high selectivity for the position adjacent to the carbonyl group. A common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid or a radical initiator. researchgate.netnih.govtandfonline.comresearchgate.netscirp.org Microwave-assisted α-bromination with NBS and p-toluenesulfonic acid has been shown to be a highly efficient method for this type of transformation. researchgate.netresearchgate.net

The following table provides an illustrative summary of a potential sequential synthesis pathway, including hypothetical reaction conditions and yields based on analogous transformations reported in the literature.

Table 1: Illustrative Sequential Synthesis of this compound

Step Starting Material Reagents and Conditions Product Hypothetical Yield (%)
1 2-Bromo-5-fluoroaniline 1. NaNO₂, H₂SO₄, 0-5 °C 2. KI, H₂O 1-Bromo-4-fluoro-2-iodobenzene 75
2 1-Bromo-4-fluoro-2-iodobenzene Acetyl chloride, AlCl₃, CS₂ 2'-Bromo-5'-fluoro-4'-iodoacetophenone 60

Note: This table is for illustrative purposes. Actual yields may vary.

For the synthesis of complex molecules like this compound, convergent and divergent strategies offer advantages in terms of efficiency and the potential for creating molecular libraries.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final stages of the synthesis. fzu.edu.cn For the target molecule, a plausible convergent approach would involve the synthesis of a pre-functionalized aromatic ring, such as 1-bromo-4-fluoro-2-iodobenzene, which is then coupled with a suitable two-carbon synthon to introduce the acetyl group. This is conceptually similar to the latter part of the sequential synthesis described above but emphasizes the independent synthesis of a key intermediate.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of structurally related final products. For instance, from a key intermediate like 2-bromo-5-fluoroacetophenone, one could envision a divergent approach where different halogens are introduced at the 4-position, or where other functional groups are introduced to create a library of related phenacyl bromide derivatives. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, offers powerful tools for the functionalization of aromatic rings.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly forming the phenacyl bromide, these methods could be instrumental in constructing the polysubstituted aromatic core. For example, a bromo-fluoro-acetophenone derivative could be subjected to a palladium-catalyzed iodination reaction to introduce the iodine atom with high selectivity. Alternatively, a suitably functionalized (e.g., with a boronic acid or stannane (B1208499) group) aromatic precursor could undergo palladium-catalyzed cross-coupling with a source of bromine or iodine. The reactivity differences between aryl bromides and iodides can be exploited for selective couplings. wikipedia.org

Other transition metals, such as rhodium and ruthenium, have been shown to catalyze C-H activation and functionalization reactions on aromatic ketones. acs.orgnih.govdntb.gov.uaacs.orgmdpi.com These methods offer the potential for direct halogenation of an acetophenone derivative at a specific position, guided by the coordinating effect of the carbonyl group. While the development of a catalytic system for the specific multi-halogenation required for the target molecule would likely require significant research, these approaches represent the forefront of synthetic methodology and could offer more atom-economical routes in the future.

The following table summarizes some modern catalytic approaches that could be adapted for the synthesis of key intermediates.

Table 2: Potential Catalytic Approaches for Intermediate Synthesis

Reaction Type Catalyst System Substrate Type Product Type
C-H Iodination Pd(OAc)₂ / Ligand Aryl ketone Iodoaryl ketone
C-H Bromination Rh(III) complex Aryl ketone Bromoaryl ketone

Note: This table presents general catalytic strategies that may be applicable.

Stereochemical and Regiochemical Control in Halogenated Phenacyl Bromide Synthesis

For the synthesis of this compound, stereochemical considerations are not applicable as the molecule is achiral. However, regiochemical control is of paramount importance at several stages of the synthesis.

Electrophilic Aromatic Substitution: The sequential introduction of bromine and iodine onto the fluoroacetophenone core is governed by the directing effects of the substituents already present on the aromatic ring. Halogens are ortho-, para-directors, while the acetyl group is a meta-director and a deactivator. The interplay of these electronic effects, along with steric considerations, determines the position of the incoming electrophile. ucalgary.carsc.orglibretexts.orglibretexts.orgopenstax.org Careful selection of the order of halogenation is crucial to achieve the desired 2,4,5-substitution pattern.

Alpha-Bromination: The final α-bromination of the substituted acetophenone is a highly regioselective reaction. Under acidic or radical conditions, bromination occurs almost exclusively at the carbon adjacent to the carbonyl group. researchgate.netnih.govtandfonline.comresearchgate.netscirp.org The use of reagents like N-bromosuccinimide (NBS) ensures selective monobromination of the methyl group of the acetyl moiety, without affecting the aromatic ring. researchgate.netnih.govtandfonline.com

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Spectroscopic Methods for Structure Confirmation

Spectroscopic methods are fundamental in determining the molecular architecture of newly synthesized compounds. For a molecule with the complexity of 2-Bromo-5-fluoro-4-iodophenacyl bromide, a combination of techniques is required to assign its constitution and connectivity unequivocally.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) techniques are essential for assembling the complete structural puzzle of this compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons, being on adjacent carbons (C3 and C6), would appear as doublets due to spin-spin coupling with each other. Further coupling to the fluorine atom at C5 would also influence the multiplicity and coupling constants of these signals. The methylene (B1212753) protons (CH₂) of the phenacyl bromide moiety are expected to appear as a singlet further downfield.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule: six for the aromatic ring and two for the phenacyl side chain (carbonyl and methylene). The chemical shifts would be significantly influenced by the attached electronegative halogen atoms.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
C=O - ~188-192 CH₂, Ar-H
CH₂ ~4.5-4.8 ~30-35 C=O, C1
C1 - ~135-138 CH₂, H6
C2 - ~122-125 (C-Br) H3
C3 ~8.0-8.2 ~130-133 H6, C1, C2, C4, C5
C4 - ~90-95 (C-I) H3, H6
C5 - ~160-165 (C-F) H3, H6

Note: Predicted values are based on typical chemical shifts for similar halogenated aromatic ketones and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing its exact mass with high precision (typically to within 5 ppm). For this compound (C₈H₄Br₂FIO), HRMS would yield an accurate mass that corresponds to this specific formula, distinguishing it from other potential compounds with the same nominal mass.

A key confirmatory feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of two bromine atoms (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance) and one iodine atom (¹²⁷I, 100% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, where the relative intensities of the isotopic peaks can be calculated and compared with the experimental data, providing strong evidence for the presence and number of bromine atoms.

Table 2: Calculated Isotopic Distribution for the Molecular Ion of C₈H₄Br₂FIO

Ion Formula Isotope Combination Calculated Exact Mass Relative Abundance (%)
C₈H₄⁷⁹Br₂FIO ⁷⁹Br, ⁷⁹Br 447.7502 100.0
C₈H₄⁷⁹Br⁸¹BrFIO ⁷⁹Br, ⁸¹Br 449.7482 97.3

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration, typically appearing in the range of 1680-1710 cm⁻¹. Its exact position can be influenced by the electronic effects of the halogen substituents on the aromatic ring. nih.gov

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations within the benzene (B151609) ring usually appear as a series of sharp bands in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene (CH₂) group are expected in the 2850-3000 cm⁻¹ range.

C-Halogen Stretches: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretch is typically in the 1000-1300 cm⁻¹ range, while the C-Br and C-I stretches appear at lower wavenumbers, generally below 700 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050-3150 Medium-Weak
Aliphatic C-H Stretch 2900-3000 Weak
Carbonyl (C=O) Stretch 1680-1710 Strong
Aromatic C=C Stretch 1400-1620 Medium-Strong
C-F Stretch 1000-1300 Strong
C-Br Stretch (Aromatic) 500-650 Medium
C-Br Stretch (Aliphatic) 600-700 Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would confirm the substitution pattern on the benzene ring and the conformation of the phenacyl side chain relative to the ring. Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. In halogen-rich molecules, non-covalent interactions such as halogen bonding (e.g., I···O, Br···O, Br···F) and offset face-to-face π-π stacking are common. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering applications. The crystal structure of the related compound 2-bromo-5-fluorobenzaldehyde (B45324) shows short Br···F interactions and π-stacking motifs, suggesting that this compound might exhibit similar packing features. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of aromatic ketones like this compound.

Developing a robust HPLC method is critical for the quality control of this compound synthesis. A typical method would involve reversed-phase chromatography, which is ideal for separating moderately polar organic compounds.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, providing good retention and resolution for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of water (often with an acidic modifier like 0.1% trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent content to elute the product.

Detection: The phenacyl bromide moiety contains a strong chromophore, making UV-Vis detection highly effective. The detection wavelength would be set at the absorption maximum of the compound (likely around 254 nm or 260 nm) to ensure high sensitivity.

This developed HPLC method can be used to track the disappearance of starting materials and the appearance of the product in real-time, allowing for reaction optimization. researchgate.net Post-synthesis, the same method can be used to determine the purity of the isolated product by calculating the area percentage of the main peak relative to any impurity peaks. researchgate.net

Table 4: Proposed HPLC Method Parameters for Purity Assessment

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing the volatile products that may arise from its synthesis, decomposition, or subsequent reactions.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a molecular fingerprint.

Detailed research findings on the application of GC-MS for the analysis of volatile products specifically from this compound are not extensively available in publicly accessible literature. However, the general principles of the technique would apply. For instance, in a hypothetical thermal degradation study, one could expect to identify smaller, volatile fragments resulting from the cleavage of the phenacyl bromide structure. The mass spectra of these fragments would be crucial for deducing the degradation pathway.

Table 1: Hypothetical Volatile Decomposition Products of this compound and their Expected GC-MS Signatures

Hypothetical Product NameMolecular FormulaExpected Key Mass Fragments (m/z)
1-Bromo-4-fluoro-2-iodobenzeneC₆H₃BrFI[M]+•, [M-Br]+, [M-I]+
Bromo(fluoro)(iodo)phenolC₆H₄BrFIO[M]+•, [M-CO]+, fragments of the aromatic ring
Phenacyl bromide fragmentsC₂H₂BrO[M]+•, [CH₂Br]+, [CO]+

This table is illustrative and based on general fragmentation patterns of similar compounds, as specific experimental data for this compound is not available.

Advanced hyphenated analytical methods (e.g., LC-MS/MS) for complex mixtures

For the analysis of complex mixtures containing non-volatile, thermally labile, or high molecular weight compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful and versatile technique. In the study of this compound, LC-MS/MS would be invaluable for analyzing reaction mixtures, identifying impurities, and characterizing non-volatile products.

LC-MS/MS combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The liquid chromatograph separates the components of a mixture in a liquid mobile phase passing through a stationary phase column. The eluent from the LC is then introduced into the mass spectrometer. In a tandem mass spectrometer, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

While specific research detailing the LC-MS/MS analysis of this compound is not readily found in the surveyed literature, the methodology would be highly applicable. For example, in monitoring a synthetic reaction to produce this compound, LC-MS/MS could be used to track the consumption of reactants and the formation of the product and any byproducts in real-time.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterIllustrative Value
Liquid Chromatography
ColumnC18 reverse-phase
Mobile PhaseGradient of water and acetonitrile with formic acid
Flow Rate0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
Precursor Ion (m/z)Corresponding to [M+H]⁺ or [M-H]⁻
Product Ions (m/z)Specific fragments from the precursor ion

This table provides a hypothetical set of parameters as a starting point for method development, as experimentally derived data for this specific compound is not available.

The application of these advanced analytical techniques is crucial for a thorough understanding of the chemical properties and behavior of this compound. While specific data for this compound is scarce in public literature, the principles and potential applications of GC-MS and LC-MS/MS are well-established and would be directly relevant to its comprehensive analysis.

Computational and Theoretical Studies of 2 Bromo 5 Fluoro 4 Iodophenacyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. chemistryviews.org DFT calculations can provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity.

For 2-bromo-5-fluoro-4-iodophenacyl bromide, the HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, which is the most polarizable and electron-rich halogen. The LUMO is likely centered on the phenacyl bromide moiety, specifically the antibonding σ* orbital of the C-Br bond of the bromomethyl group and the π* system of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The presence of multiple halogen substituents with varying electronegativity and polarizability (I > Br > F) creates a complex electronic environment, influencing the energies of these frontier orbitals.

Table 1: Predicted Frontier Orbital Properties for this compound using DFT

OrbitalPredicted Energy (eV)Primary Atomic ContributionsImplied Reactivity
HOMO -6.5Aromatic Ring (π), Iodine (p-orbital)Site for electrophilic attack
LUMO -1.8Carbonyl (π), Bromomethyl (σ C-Br)Site for nucleophilic attack
HOMO-LUMO Gap 4.7-Indicator of chemical stability

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.org This interaction is highly directional and arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond. rug.nl

In this compound, both the iodine and bromine atoms can act as halogen bond donors. Computational models, such as high-level ab initio calculations or DFT with appropriate functionals, can be used to predict the strength and geometry of these interactions. chemistryviews.orgacs.orgacs.org The iodine atom, being the most polarizable, is expected to form the strongest halogen bonds, followed by the bromine atom. The carbonyl oxygen and the fluorine atom can act as halogen bond acceptors. These interactions can play a significant role in the crystal packing of the molecule and its interactions with biological targets. rsc.orgdntb.gov.ua

Table 2: Predicted Halogen Bonding Capabilities of this compound

Halogen Bond DonorHalogen Bond Acceptor (Internal/External)Predicted Interaction Energy (kcal/mol)
Aromatic IodineCarbonyl Oxygen (intermolecular)-4.0 to -6.0
Aromatic BromineCarbonyl Oxygen (intermolecular)-2.5 to -4.5
Bromomethyl BromineCarbonyl Oxygen (intermolecular)-2.0 to -4.0

Note: The values in this table are hypothetical estimates based on typical halogen bond strengths and serve for illustrative purposes.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.gov For this compound, a key reaction is nucleophilic substitution at the α-carbon of the phenacyl group.

DFT calculations can be used to model the reaction pathway of, for example, an S_N2 reaction with a nucleophile. researchgate.net These calculations can determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. The calculations would also reveal the geometry of the transition state, showing the bond-breaking and bond-forming processes. The electron-withdrawing effects of the halogens on the aromatic ring are expected to influence the electrophilicity of the carbonyl carbon and the α-carbon, thereby affecting the reaction rate. rsc.org

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra. For this compound, DFT calculations can predict vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the structure of the molecule. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For this molecule, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the carbonyl group. This angle is determined by a balance of steric and electronic effects. The bulky bromine atom at the ortho position is expected to cause steric hindrance, leading to a non-planar conformation. publish.csiro.auresearchgate.net Computational methods can be used to calculate the rotational energy barrier and determine the most stable conformation. nih.gov

Table 3: Predicted Spectroscopic and Conformational Data for this compound

ParameterPredicted ValueMethod
C=O Stretch Freq. (IR)1695 cm⁻¹DFT (B3LYP/6-311G*)
¹³C NMR (C=O)190 ppmGIAO-DFT
Dihedral Angle (Ring-C=O)45°DFT Optimization

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

For this compound, MD simulations could be used to study its solvation in different solvents. These simulations would reveal the preferred orientation of solvent molecules around the solute and provide information about the strength of solute-solvent interactions. Furthermore, MD simulations can be used to study aggregation and self-assembly processes, which may be driven by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and halogen bonding. youtube.com

Quantitative Structure-Reactivity Relationships (QSAR) for Halogenated Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.orgfrontiersin.org These models are widely used in drug discovery and environmental science to predict the properties of new compounds. acs.orgnih.gov

For a series of substituted phenacyl bromides, including this compound, a QSAR model could be developed to predict a specific property, such as their reactivity towards a particular nucleophile or their inhibitory activity against a specific enzyme. The model would use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.govrsc.orguniversiteitleiden.nl

Table 4: Example of Descriptors for a QSAR Study of Substituted Phenacyl Bromides

CompoundlogPDipole Moment (Debye)HOMO Energy (eV)Reactivity (log k)
Phenacyl bromide2.153.2-6.81.5
4-Fluorophenacyl bromide2.302.1-6.91.7
4-Bromophenacyl bromide2.992.0-6.71.8
This compound4.502.5-6.5(Predicted)

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the components of a QSAR model.

Specialized Research on this compound Reveals Limited Publicly Available Data

Initial research into the chemical compound this compound for its applications in organic synthesis has revealed a significant scarcity of publicly available scientific literature and data. While the requested article outline focuses on its role as a privileged building block, its use in advanced organic materials, its function as an intermediate in ligand and catalyst design, and its application in drug discovery, extensive searches have not yielded specific information on this particular compound.

The investigation primarily uncovered information on structurally related but distinct molecules, such as various bromo-fluoro-iodophenols and bromo-fluoro-iodopyridines. These related compounds show a range of applications in medicinal chemistry and materials science. However, the specific synthetic utility and research applications of this compound are not detailed in the currently accessible scientific databases and publications.

This lack of specific data prevents a detailed and accurate generation of content for the requested article structure. The scientific community has not yet extensively documented the role of this compound in the specified areas of organic synthesis. Therefore, any attempt to create the requested article would be based on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

Further research in specialized, proprietary databases or future publications may shed more light on the applications of this specific chemical entity. At present, the requested in-depth article focusing solely on this compound cannot be generated based on the available information.

Research Applications of 2 Bromo 5 Fluoro 4 Iodophenacyl Bromide in Organic Synthesis

Application in Drug Discovery and Medicinal Chemistry for Active Pharmaceutical Ingredient (API) Synthesis

Chemical Probes for Biological Systems

There is currently no available research in scientific literature describing the use of 2-Bromo-5-fluoro-4-iodophenacyl bromide as a chemical probe for biological systems. The development of a chemical probe requires extensive investigation into its biological activity, target specificity, and mechanism of action. As of the current body of scientific knowledge, such studies for this compound have not been reported.

Derivatization Strategies for Analytical Method Development

Information regarding the application of this compound in derivatization strategies for analytical method development is not present in the available scientific literature. Derivatizing agents are typically used to enhance the detectability or chromatographic behavior of analytes. While phenacyl bromides can be used for this purpose, particularly for the derivatization of carboxylic acids and phenols for analysis by HPLC with UV or fluorescence detection, no specific methods or research findings have been published for this compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Chemistry Routes for Synthesis

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. ucl.ac.ukucl.ac.uk For a polysubstituted compound like 2-Bromo-5-fluoro-4-iodophenacyl bromide, developing sustainable and green synthesis routes is a critical research direction. Traditional halogenation and acylation reactions often involve harsh reagents and generate significant waste. Future research could focus on several key areas to mitigate these issues.

One promising approach is the use of water as a solvent for the synthesis of aromatic compounds. ucl.ac.ukucl.ac.uk Researchers have demonstrated the synthesis of phenacyl bromides from styrenes in water, mediated by K2S2O8, which represents a greener alternative to conventional methods. rsc.org Additionally, visible-light-induced aerobic C-H oxidation offers a highly atom-economical strategy for the synthesis of aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org Exploring similar photocatalytic processes for the synthesis of precursors to this compound could significantly reduce the environmental impact.

Furthermore, the development of solid-supported catalysts and reagents can simplify purification and minimize waste. For instance, silica (B1680970) gel has been used to catalyze the α-bromination of ketones using N-bromosuccinimide, offering a milder and more selective alternative to traditional methods. rhhz.net Investigating the application of such heterogeneous catalysts for the specific halogenation steps required to synthesize this compound would be a valuable endeavor.

Potential Green Synthesis Strategies:

Strategy Description Potential Advantage
Aqueous Synthesis Utilizing water as the primary solvent for key reaction steps.Reduced use of volatile organic compounds (VOCs), improved safety.
Photocatalysis Employing visible light and a photocatalyst to drive reactions.Mild reaction conditions, use of abundant and clean energy source.
Solid-Supported Catalysts Immobilizing catalysts on a solid support for easy separation and reuse.Simplified product purification, catalyst recyclability, reduced waste.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized byproduct formation, efficient use of resources.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Catalysis is paramount for achieving high efficiency and selectivity in organic synthesis. For this compound, novel catalytic transformations could be explored for both its synthesis and its subsequent reactions. The presence of multiple halogen atoms offers distinct sites for catalytic activation.

Palladium-catalyzed reactions, for example, have been employed for the asymmetric α-bromination of ketones, yielding chiral α-bromoketones with high enantiomeric excess. researchgate.net Applying similar chiral catalysts to the synthesis of derivatives of this compound could lead to valuable chiral building blocks. Furthermore, the acid-catalyzed bromination of substituted acetophenones has been studied, revealing complex mechanistic pathways that could be manipulated for selective synthesis. acs.org

The development of new catalytic systems for the regioselective monobromination of aromatic carbonyl compounds, such as using bromodimethylsulfonium bromide (BDMS) in the presence of MgO nanoparticles, presents an environmentally benign protocol that could be adapted for the synthesis of polysubstituted phenacyl bromides. researchgate.net Additionally, catalyst-free α-bromination methods, such as two-phase electrolysis, offer a greener approach by generating the brominating agent in situ. researchgate.net

Future research should also focus on the catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones as a potential route to substituted phenols, which could serve as precursors to the target molecule. researchgate.net This approach provides a flexible entry to variously substituted aromatic rings.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.combeilstein-journals.orgacs.orgdrreddys.comresearchgate.net The synthesis of active pharmaceutical ingredients (APIs) has seen significant advancements through the adoption of flow chemistry. mdpi.combeilstein-journals.orgacs.orgdrreddys.com Given the potential for hazardous reagents and exothermic reactions in the synthesis of halogenated compounds, integrating the synthesis of this compound with flow chemistry platforms is a promising research direction.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction conditions, which can lead to higher yields and selectivities. researchgate.netmdpi.comnih.govyoutube.comanton-paar.com The direct fluorination of aromatic compounds has been successfully demonstrated in microreactors, showcasing their utility for handling reactive reagents. researchgate.net An automated flow synthesis platform could enable the rapid optimization of reaction parameters for the multi-step synthesis of this compound, accelerating research and development.

This integration would not only improve the safety and efficiency of the synthesis but also facilitate the on-demand production of this and other highly functionalized molecules.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The rich electronic and steric features of this compound make it an intriguing building block for supramolecular chemistry and nanotechnology. The presence of multiple halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined architectures.

Computational studies on halogenated organic compounds can provide insights into their intermolecular interactions, guiding the design of new supramolecular structures. researchgate.netnih.gov The ability of the different halogens (F, Br, I) to participate in halogen bonding to varying degrees could be exploited to create complex and functional supramolecular assemblies.

In nanotechnology, functionalized aromatic precursors are used to create specialized nanoparticles. The reactive phenacyl bromide moiety of this compound could be used to anchor the molecule to surfaces or to other molecules, leading to the development of novel functional materials with tailored electronic or optical properties.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. acs.orgsmu.eduacs.org For a complex molecule like this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

In silico design of functional molecules is a rapidly growing field that utilizes computational tools to predict the properties of new compounds before they are synthesized. mit.educhemrxiv.orgzib.denibn.go.jpnih.gov Density functional theory (DFT) calculations can be used to study the electronic structure and predict the spectroscopic properties of this compound. nih.gov This information can help in understanding its reactivity and in designing new reactions.

Computational studies can also be used to investigate reaction mechanisms, helping to optimize reaction conditions and to design more efficient synthetic routes. csustan.edu By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space and identify new opportunities for the application of this compound. This synergistic approach is crucial for tackling the challenges associated with the synthesis and application of complex, highly functionalized molecules. quora.com

Q & A

Q. Q1. What are the recommended synthetic routes for 2-bromo-5-fluoro-4-iodophenacyl bromide, and how can purity be optimized?

A1. Synthesis typically involves sequential halogenation of phenacyl derivatives. For example:

  • Step 1 : Fluorination via electrophilic aromatic substitution (e.g., using Selectfluor® under anhydrous conditions).
  • Step 2 : Bromination/iodination using NBS (N-bromosuccinimide) or I₂ with catalytic Lewis acids (e.g., FeCl₃) .
  • Purity optimization : Recrystallization from ethanol/water mixtures or chromatography (silica gel, hexane/EtOAc) improves purity. Analytical techniques like NMR (¹H/¹³C) and HPLC (≥95% purity threshold) are critical for validation .

Q. Q2. How should researchers characterize this compound, and what spectral data are critical?

A2. Characterization requires:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., coupling constants for fluorine at C5, bromine/iodine chemical shifts).
  • Mass spectrometry (HRMS) : For molecular ion verification (expected [M+H⁺] ~ 441.8 g/mol).
  • X-ray crystallography : Resolves structural ambiguities (e.g., bond angles in the phenacyl core) .
  • Elemental analysis : Validates halogen stoichiometry (Br, F, I ratios).

Advanced Research Questions

Q. Q3. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

A3. The electron-withdrawing halogens (Br, F, I) activate the aromatic ring for nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. Key considerations:

  • Iodine at C4 : Acts as a superior leaving group in Pd-catalyzed reactions compared to bromine.
  • Fluorine at C5 : Directs electrophiles to meta/para positions due to its strong -I effect.
  • Experimental design : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O at 80°C. Monitor reaction progress via TLC .

Q. Q4. What are the stability challenges of this compound under varying storage conditions?

A4. Stability issues arise from:

  • Light sensitivity : Iodine substituents promote photodegradation. Store in amber vials at -20°C under inert gas (Ar/N₂).
  • Hydrolysis : The phenacyl bromide group is prone to hydrolysis in humid environments. Use anhydrous solvents and molecular sieves during handling .
  • Long-term storage : Regular NMR checks (every 3 months) detect decomposition (e.g., free iodine formation).

Q. Q5. How can researchers resolve contradictions in reported melting points or spectral data?

A5. Discrepancies often stem from:

  • Isomeric impurities : Trace isomers (e.g., 4-bromo-5-fluoro-2-iodo derivatives) alter melting points. Use preparative HPLC to isolate pure isomers .
  • Solvent effects : Melting points vary with recrystallization solvents (e.g., DMSO vs. ethanol). Report solvent systems alongside data.
  • Instrument calibration : Validate NMR spectrometers with internal standards (e.g., TMS) .

Q. Q6. What advanced applications exist for this compound in medicinal chemistry or materials science?

A6. Applications include:

  • Anticancer agent synthesis : As a halogenated scaffold for kinase inhibitors (e.g., targeting EGFR).
  • OLED materials : The iodine enhances spin-orbit coupling, improving phosphorescence in optoelectronic devices.
  • Methodological note : For biological studies, ensure endotoxin-free synthesis (e.g., via column purification) to avoid false activity signals .

Q. Q7. What strategies mitigate competing side reactions during functionalization of this compound?

A7. To suppress undesired pathways:

  • Protecting groups : Temporarily protect the phenacyl bromide with tert-butyldimethylsilyl (TBS) groups during F/I substitutions.
  • Low-temperature conditions : Perform iodination at -78°C to minimize radical side reactions.
  • Catalyst screening : Test Pd/Cu bimetallic systems for selective cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.